LogP Differentiation: Target Compound vs. Des-2-Methyl Analog vs. Parent Cyclopropyl Enaminone
The target compound exhibits a calculated LogP of 1.68, representing a ΔLogP of +0.39 over the des-2-methyl analog (CAS 1937248-37-7, LogP 1.29) and a ΔLogP of +0.85 over the parent cyclopropyl enaminone (CAS 21666-68-2, LogP 0.83) . This incremental lipophilicity is driven by the additional 2-methyl substituent on the propenone backbone, which adds one carbon unit (C₁₀ vs. C₉ vs. C₈) while preserving identical topological polar surface area (TPSA 20.31 Ų across all three analogs) . The lipophilicity increase occurs without penalty to hydrogen bonding capacity, as all three compounds retain H_Acceptors = 2 and H_Donors = 0 . This LogP shift places the target compound in a more favorable range for passive membrane permeability in cellular assays compared to the more polar parent compound (LogP 0.83), which may exhibit poorer cellular penetration .
| Evidence Dimension | Partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP 1.6769 (C₁₀H₁₇NO, MW 167.25, TPSA 20.31 Ų) |
| Comparator Or Baseline | Comparator 1 (CAS 1937248-37-7): LogP 1.2868 (C₉H₁₅NO, MW 153.22, TPSA 20.31 Ų); Comparator 2 (CAS 21666-68-2): LogP 0.83 (C₈H₁₃NO, MW 139.20, TPSA 20.31 Ų) |
| Quantified Difference | ΔLogP = +0.39 vs. des-2-methyl analog; ΔLogP = +0.85 vs. parent cyclopropyl analog; ΔMW = +14.03 Da and +28.06 Da respectively; TPSA unchanged at 20.31 Ų |
| Conditions | Calculated LogP values reported by Leyan (target and des-2-methyl analog) and ChemSrc (parent analog) from vendor technical datasheets; consistent computational methodology across the analog series |
Why This Matters
A LogP difference of +0.85 relative to the parent compound translates to approximately 7-fold higher predicted lipid bilayer partitioning, making the target compound substantially more suitable for cell-based screening applications where intracellular target engagement is required.
- [1] Al-Matar, H. M. et al. Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron 2021, 83, 131984. Section on physicochemical determinants of enaminone bioactivity. View Source
